![molecular formula C17H17N5O2S B2605832 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1095403-33-0](/img/structure/B2605832.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
A significant aspect of research on this compound revolves around its synthesis and characterization. For instance, the work by Bhat et al. (2018) highlights a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing the piperazine/morpholine moiety, demonstrating an efficient method for producing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). This approach showcases the versatility of synthesizing complex molecules that could include structures similar to the subject compound, laying the groundwork for further modifications and applications in drug development.
Antibacterial Agents
Research on piperazinyl oxazolidinone derivatives, as discussed by Tucker et al. (1998), explores their efficacy as antibacterial agents, particularly against gram-positive pathogens. The study identifies compounds with promising in vivo potency, suggesting that modifications in the piperazine moiety can significantly affect antibacterial activity (Tucker et al., 1998). This line of research underscores the potential of using the compound as a scaffold for developing new antibacterial agents.
Anti-HIV Activity
Al-Masoudi et al. (2007) delve into the synthesis and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for their in vitro anti-HIV activity. The creation of these derivatives from a base compound similar to the one demonstrates the compound's utility in designing novel non-nucleoside reverse transcriptase inhibitors, highlighting its relevance in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer Agents
The study by Abu‐Hashem and Aly (2017) on the chemistry of new dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as anticancer agents showcases the synthesis of compounds with cytotoxic activity against cancer cells. This research suggests that structural components similar to "2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone" can be integral to developing effective anticancer drugs (Abu‐Hashem & Aly, 2017).
Electrochemical Synthesis
Electrochemical synthesis methods, as explored by Amani and Nematollahi (2012), offer innovative approaches to synthesizing arylthiobenzazoles, including derivatives that may incorporate structures analogous to the compound of interest. These methods underscore the potential for environmentally friendly and efficient synthesis routes for complex organic molecules (Amani & Nematollahi, 2012).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15(12-25-17-20-13-4-1-2-5-14(13)24-17)21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOCSAGUPSRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![1-(3-ethoxypropyl)-2-imino-N-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2605750.png)
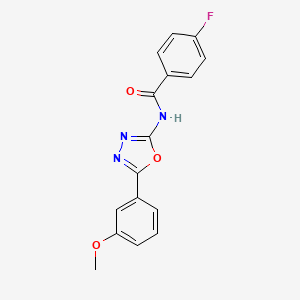


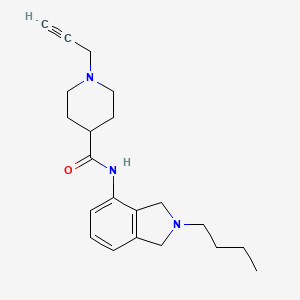
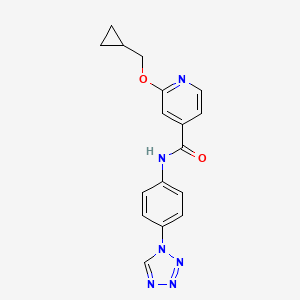
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)
![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)
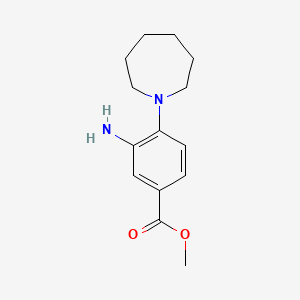
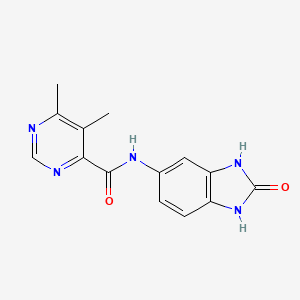
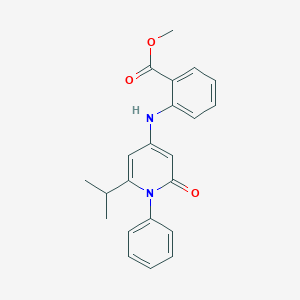

![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)